2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a dimethylpyrimidinyl moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. This forms 4-[(4-fluorophenyl)methyl]piperazine.
Coupling with Pyrimidine: The intermediate is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine under basic conditions to yield the final product. This step often requires a catalyst such as palladium on carbon (Pd/C) and a base like sodium carbonate.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.
Medicine
Pharmacological Research: Explored for potential therapeutic applications, including as an antidepressant or antipsychotic agent due to its interaction with central nervous system receptors.
Industry
Chemical Industry: Utilized in the development of new materials and as a building block in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets:
Receptor Binding: It binds to serotonin and dopamine receptors, modulating their activity.
Pathways: Influences neurotransmitter pathways, potentially altering mood and behavior.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)methyl]piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyrimidine group.
N,N-dimethylpyrimidin-4-amine: Contains the pyrimidine and dimethylamine groups but lacks the piperazine and fluorophenyl moieties.
Uniqueness
Structural Complexity: The combination of the fluorophenyl, piperazine, and pyrimidine groups in a single molecule provides unique pharmacological properties.
Receptor Selectivity: Exhibits distinct binding affinities and selectivity profiles compared to its analogs, making it a valuable compound for targeted therapeutic applications.
This detailed overview provides a comprehensive understanding of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFKTJKIKJEXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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